molecular formula C22H34O B8260992 (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol

(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol

Cat. No.: B8260992
M. Wt: 314.5 g/mol
InChI Key: ABXNPXZSLCLSEO-SDFXJYFBSA-N
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Description

(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid, is a long-chain polyunsaturated fatty acid. It is a crucial component of the human brain, retina, and cell membranes. This compound is known for its significant role in anti-inflammatory processes and is abundant in fish oils and marine algae .

Properties

IUPAC Name

(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXNPXZSLCLSEO-SDFXJYFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C\CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol typically involves the formal condensation of the carboxy group of (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid with the hydroxy group of ethanol . This reaction is carried out under controlled conditions to ensure the preservation of the polyunsaturated structure.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as fish oils and marine algae. The extracted oils are then subjected to purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, halogens, and alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties compared to the parent compound .

Scientific Research Applications

(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol has numerous scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases.

    Industry: Used in the production of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates various signaling pathways, including those involved in inflammation and cell survival. The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol is unique due to its high degree of unsaturation and its specific role in the human brain and retina. Its anti-inflammatory properties and involvement in various signaling pathways also distinguish it from other similar compounds .

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